

Vafidemstat: A Technical Overview of its Pharmacokinetics and Brain Penetrance

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Vafidemstat (ORY-2001) is an orally bioavailable small molecule in clinical development for a range of neurological and psychiatric disorders.[1][2] It functions as a covalent inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][3] LSD1 plays a crucial role in gene transcription by demethylating histone 3 at lysine 4 and 9 (H3K4 and H3K9), thereby modulating chromatin structure.[3] **Vafidemstat** has been engineered for central nervous system (CNS) indications, and this guide provides a detailed examination of its pharmacokinetic profile and brain penetrance characteristics.[1]

Pharmacokinetics

The pharmacokinetic properties of **vafidemstat** have been primarily characterized in a first-in-human, single-center, randomized, double-blind, placebo-controlled Phase I clinical trial involving healthy young and older adult volunteers.[3][4][5] The study included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[3][4]

Absorption

Vafidemstat demonstrates rapid oral absorption, with the time to reach maximum plasma concentration (Tmax) ranging from 0.5 to 2 hours after administration.[4][6]



Distribution

The mean apparent volume of distribution (Vd/F) of **vafidemstat** is approximately 150 L, suggesting a low-to-moderate distribution into tissues.[4]

Metabolism and Elimination

Vafidemstat has a relatively long terminal half-life (t½) of approximately 20 to 30 hours.[4][6] The apparent clearance (CL/F) is low, around 6 L/h.[4] After 5 days of repeated administration, a moderate systemic accumulation is observed, with a steady state being reached by day 5.[4] [6]

Dose Proportionality

In the single ascending dose cohorts, **vafidemstat** exposure, as measured by the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), was found to be approximately dose-proportional.[4][6] However, in the multiple ascending dose study, a tendency for a more than proportional increase in plasma concentrations was noted at doses of 2.5 mg/day and higher.[4][6] This may suggest saturation of drug absorption or elimination pathways at higher doses.[6]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of **vafidemstat** from the Phase I clinical trial in healthy young volunteers.

Table 1: Pharmacokinetic Parameters of Vafidemstat After Single Ascending Doses (SAD)[4]

Dose (mg)	Cmax (ng/mL)	AUC0-t (ng·h/mL)	AUC0-inf (ng·h/mL)	t½ (h)
0.2	0.48	6.8	7.9	23.9
0.6	1.4	21.8	24.3	24.5
1.5	3.5	60.1	67.2	26.3
2.5	5.8	108.7	120.5	27.2
4.0	9.6	185.3	201.5	26.8



Data are presented as mean values. AUC0–t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC0–inf: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration. t½: Terminal half-life.

Table 2: Pharmacokinetic Parameters of **Vafidemstat** After Multiple Ascending Doses (MAD) on Day 5[4]

Dose (mg/day)	Cmax,ss (ng/mL)	AUC0-24,ss (ng·h/mL)	
0.2	0.8	12.5	
0.6	2.5	40.8	
1.0	4.4	70.9	
1.5	6.8	114.7	
2.5	13.1	225.1	
4.0	25.1	441.6	

Data are presented as mean values. AUC0–24,ss: Area under the plasma concentration-time curve over a 24-hour dosing interval at steady state. Cmax,ss: Maximum plasma concentration at steady state.

Brain Penetrance

A critical characteristic of **vafidemstat** is its ability to cross the blood-brain barrier (BBB) and engage its target in the CNS.[1][4]

Cerebrospinal Fluid (CSF) Penetration

In a substudy of the Phase I trial, **vafidemstat** concentrations were measured in the cerebrospinal fluid (CSF) of healthy volunteers after single doses of 2 mg and 4 mg.[4] The results demonstrated that **vafidemstat** penetrates the CNS, with quantifiable concentrations detected as early as 2 hours post-dose.[4] The mean CSF-to-unbound plasma concentration ratio was 0.81, suggesting that **vafidemstat** is not a significant substrate for efflux transporters at the BBB in humans.[4]



Table 3: Vafidemstat Concentrations in CSF and Unbound Plasma[4]

Dose (mg)	Cmax,u (ng/mL)	AUC0−24,u (ng·h/mL)	Cmax,CSF (ng/mL)	AUC0- 24,CSF (ng·h/mL)	CSF/Plasma Unbound Ratio
2	0.14	2.4	0.12	2.0	0.83
4	0.28	4.8	0.22	3.8	0.79

Data are presented as mean values. AUC0–24,CSF: Area under the CSF concentration-time curve over 24 hours. AUC0–24,u: Area under the unbound plasma concentration-time curve over 24 hours. Cmax,CSF: Maximum CSF concentration. Cmax,u: Maximum unbound plasma concentration.

Experimental Protocols Phase I Clinical Trial (NCT02019126)

Study Design: This was a single-center, randomized, double-blind, placebo-controlled Phase I trial.[3][4] It consisted of a single ascending dose (SAD) part in healthy young male volunteers, a multiple ascending dose (MAD) part in healthy young and older adult male and female subjects, and an open-label CNS penetration substudy.[3][4]

- SAD Cohorts: Healthy young male volunteers received single oral doses of **vafidemstat** (0.2, 0.6, 1.5, 2.5, and 4 mg) or placebo.[4]
- MAD Cohorts: Healthy young and older adult subjects received daily oral doses of vafidemstat (0.2, 0.6, 1.0, 1.5, 2.5, and 4.0 mg) or placebo for 5 consecutive days.[4]
- CSF Substudy: A separate cohort of healthy volunteers received single oral doses of 2 mg or
 4 mg of vafidemstat for the assessment of CSF pharmacokinetics.[4]

Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points after drug administration to determine plasma concentrations of **vafidemstat**. In the CSF substudy, CSF samples were collected via lumbar puncture at specified time points.[4]



Analytical Method: **Vafidemstat** concentrations in human plasma and CSF were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7] This highly sensitive method had a lower limit of quantification of 10 pg/mL for plasma and 50 pg/mL for CSF.[7] The assay utilized electron spray ionization in positive ion mode with a deuterated internal standard of **vafidemstat**.[7] Sample processing involved liquid-liquid extraction with ethyl acetate.[7]

Preclinical Brain Tissue Analysis

In preclinical studies, such as those using the SAMP8 mouse model of accelerated aging and Alzheimer's disease, brain tissue is analyzed to assess the effects of **vafidemstat**.[7]

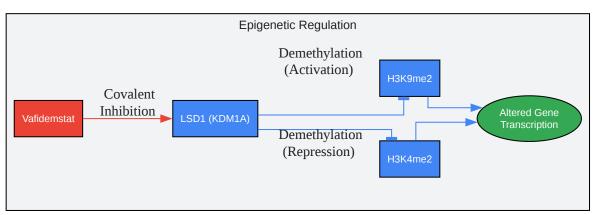
Tissue Homogenization: Brain tissue is homogenized in an ice-cold lysis buffer.[7] A common ratio is 10:1 (volume of buffer to weight of tissue).[8] The homogenization is typically performed using a mechanical homogenizer.[8]

Protein Extraction: Following homogenization, the samples are centrifuged at high speed (e.g., 20,000 x g) at 4°C to pellet cellular debris.[7] The resulting supernatant, containing the extracted proteins, is then collected for further analysis, such as protein concentration determination and specific biomarker assays.[7]

Signaling Pathway and Experimental Workflow Diagrams



Vafidemstat Mechanism of Action



Click to download full resolution via product page

Caption: **Vafidemstat** covalently inhibits LSD1, preventing the demethylation of H3K4me2 and H3K9me2, leading to altered gene transcription.



Clinical Study Vafidemstat Dosing (SAD/MAD) Blood/CSF Sampling Bioanalysis Liquid-Liquid Extraction LC-MS/MS Analysis Concentration Quantification Pharmacokinetic Modeling Non-Compartmental Analysis

Pharmacokinetic Analysis Workflow

Click to download full resolution via product page

PK Parameters (Cmax, AUC, t½)

Caption: Workflow for determining the pharmacokinetic parameters of vafidemstat in clinical studies.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. oryzon.com [oryzon.com]
- 2. Comparative efficacy of bilastine, desloratadine and rupatadine in the suppression of wheal and flare response induced by intradermal histamine in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oryzon.com [oryzon.com]
- 4. First-in-Human Randomized Trial to Assess Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of the KDM1A Inhibitor Vafidemstat PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-Human Randomized Trial to Assess Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of the KDM1A Inhibitor Vafidemstat PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Efficacy of Vafidemstat in Experimental Autoimmune Encephalomyelitis Highlights the KDM1A/RCOR1/HDAC Epigenetic Axis in Multiple Sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Vafidemstat: A Technical Overview of its Pharmacokinetics and Brain Penetrance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611622#pharmacokinetics-and-brain-penetrance-of-vafidemstat]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com